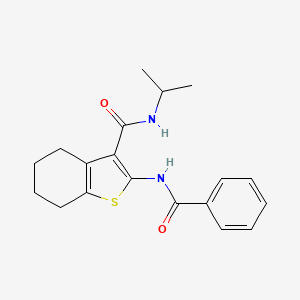

2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions that build the complex structure starting from simpler precursors. For instance, the targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlight the strategic incorporation of various functional groups onto the benzothiophene backbone through condensation reactions with aromatic aldehydes, optimized to achieve high purity of the final products as confirmed by HPLC analysis (С. Чиряпкин et al., 2021).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is crucial for their biological activity and chemical properties. X-ray crystallography studies provide insight into the spatial arrangement of atoms within the molecule, revealing the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure. For example, analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed that the fused six-membered ring adopts a half-chair conformation, with variations in molecular conformation and supramolecular aggregation influenced by different substituents (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The reactivity of benzothiophene derivatives toward various reagents opens pathways to synthesize a wide range of compounds with potential biological activities. Reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones have been explored to obtain benzothieno[2,3-d]pyrimidine derivatives, demonstrating the versatility of the benzothiophene scaffold in organic synthesis (A. S. Youssef, 2009).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have been the subject of various chemical synthesis and analysis studies to explore their potential in medicinal chemistry and pharmaceutical science. For instance, targeted synthesis and analysis of biologically active azomethine derivatives of this compound have indicated its role as a precursor for compounds with cytostatic, antitubercular, and anti-inflammatory activities. Optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis techniques for these derivatives has been a focus, aiming at identifying leading compounds with specified pharmacological properties (С. Чиряпкин et al., 2021).

Biological Activities and Potential Therapeutic Applications

Research has also delved into the biological activities and potential therapeutic applications of this compound and its derivatives. For example, studies on novel 2-benzothiopyran and 3-benzothiepin derivatives, derived from compounds similar to 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown a stimulatory effect on bone formation, suggesting a promising avenue for the treatment of osteoporosis and bone fractures. These derivatives have been found to significantly enhance cellular alkaline phosphatase activity in rat bone marrow stromal cells, indicating their potential as new drugs stimulating bone formation (T. Oda et al., 1999).

Chemical Transformations and Synthesis Pathways

Further studies have explored the chemical transformations and synthesis pathways involving 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. For instance, research on the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, derived from similar compounds, has evaluated their antimicrobial and non-steroidal anti-inflammatory properties, showcasing the versatility of these derivatives in developing potential therapeutic agents (B. Narayana et al., 2006).

Environmental and Catalytic Applications

Moreover, some studies have ventured beyond pharmaceutical applications, investigating the use of derivatives in environmental and catalytic processes. For instance, the use of Keggin heteropolyacids as an environmentally benign catalyst for the synthesis of new 2-benzoylamino-N-phenyl-benzamide derivatives under microwave irradiations at solvent-free conditions has been studied, along with the evaluation of their biological activity, suggesting potential in green chemistry and catalysis (Karima Ighilahriz-Boubchir et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-benzamido-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-12(2)20-18(23)16-14-10-6-7-11-15(14)24-19(16)21-17(22)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSJDAUAXNQMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(phenylcarbonyl)amino]-N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)